molecular formula C10H12O3 B3136147 Ethyl 2-(hydroxymethyl)benzoate CAS No. 41071-33-4

Ethyl 2-(hydroxymethyl)benzoate

Cat. No. B3136147
CAS RN: 41071-33-4
M. Wt: 180.2 g/mol
InChI Key: DVKIVRJOAHTRTF-UHFFFAOYSA-N
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Description

Ethyl 2-(hydroxymethyl)benzoate is a chemical compound with the molecular formula C10H12O3 . It is used as a building block in the synthesis of various organic compounds .


Synthesis Analysis

The synthesis of Ethyl 2-(hydroxymethyl)benzoate can be achieved through esterification of benzoic acid with anhydrous alcohol in the presence of a solid acid catalyst such as modified clay . The reaction proceeds until no beads appear, indicating the completion of the reaction .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(hydroxymethyl)benzoate consists of a benzoate group attached to an ethyl group and a hydroxymethyl group . The molecular weight of this compound is 180.201 Da .


Chemical Reactions Analysis

Ethyl 2-(hydroxymethyl)benzoate can undergo various chemical reactions. For instance, it can participate in lactonization reactions to form phthalide . The reaction involves the formation of a tetrahedral intermediate, which then undergoes breakdown to form the final product .

Scientific Research Applications

1. Synthesis and Structure Analysis

Ethyl 2-(hydroxymethyl)benzoate's structure has been determined through single-crystal X-ray crystallography, highlighting its significance in crystallography studies. The compound crystallizes in the triclinic crystal system, forming intramolecular hydrogen bonds between hydroxy and carbonyl groups (Manolov, Morgenstern, & Hegetschweiler, 2012).

2. Precursors in Liquid Crystalline Polysiloxanes

Research has demonstrated the synthesis of monomers from 2-(perfluoro-n-alkyl)ethanol, which include a fluorinated chain and a central mesogenic moiety, derived from Ethyl 2-(hydroxymethyl)benzoate. These compounds exhibit high smectogen properties, making them crucial in the development of side chain liquid crystalline polysiloxanes (Bracon, Guittard, Givenchy, & Géribaldi, 2000).

3. Catalysis in Chemical Synthesis

Toluene p Sulfonic Acid has been used as a catalyst in the synthesis of Ethyl p Hydroxyl Benzoate, a derivative of Ethyl 2-(hydroxymethyl)benzoate, demonstrating the compound's role in facilitating chemical reactions (Liang Min, 2003).

4. Anti-Juvenile Hormone Agents

Ethyl 2-(hydroxymethyl)benzoate derivatives have been prepared as novel anti-juvenile hormone agents, showing potential in inducing precocious metamorphosis in larvae (Ishiguro et al., 2003). Further studies on similar compounds have corroborated these findings (Kuwano, Fujita, Furuta, & Yamada, 2008).

5. Ortho-Hydroxylation in Organic Synthesis

Ethyl benzoates, including Ethyl 2-(hydroxymethyl)benzoate, have been used in Ru(II) catalyzed ortho-hydroxylation. This process is crucial for synthesizing multifunctionalized arenes, demonstrating excellent reactivity and good functional group tolerance (Yang, Lin, & Rao, 2012).

Safety and Hazards

Ethyl 2-(hydroxymethyl)benzoate should be handled with care to avoid skin and eye contact . It is combustible and toxic to aquatic life . Therefore, it should be stored in a well-ventilated place and kept away from heat and sources of ignition .

properties

IUPAC Name

ethyl 2-(hydroxymethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-2-13-10(12)9-6-4-3-5-8(9)7-11/h3-6,11H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKIVRJOAHTRTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(hydroxymethyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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